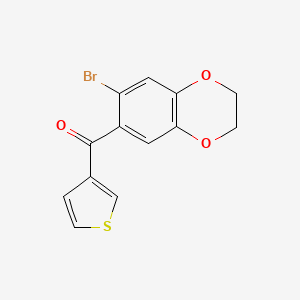
Methanone,(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- is a complex organic compound characterized by the presence of a brominated benzodioxin ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Bromination: The benzodioxin ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl): Similar structure but with a methylphenyl group instead of a thienyl group.
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl): Contains a methoxyphenyl group instead of a thienyl group.
Uniqueness
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9BrO3S |
|---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C13H9BrO3S/c14-10-6-12-11(16-2-3-17-12)5-9(10)13(15)8-1-4-18-7-8/h1,4-7H,2-3H2 |
InChI Key |
XZJQUWGTYJGOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















